Cas no 666740-62-1 (methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoate)

methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoate 化学的及び物理的性質
名前と識別子
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- methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoate
- 666740-62-1
- EN300-1859803
- SCHEMBL6715829
-
- インチ: 1S/C8H10O3S/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5,7,9H,4H2,1H3/t7-/m0/s1
- InChIKey: BEBYMSHMXDXJGA-ZETCQYMHSA-N
- SMILES: S1C=CC(=C1)[C@H](CC(=O)OC)O
計算された属性
- 精确分子量: 186.03506535g/mol
- 同位素质量: 186.03506535g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.8Ų
- XLogP3: 0.6
methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1859803-0.05g |
methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoate |
666740-62-1 | 0.05g |
$1632.0 | 2023-09-18 | ||
Enamine | EN300-1859803-10.0g |
methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoate |
666740-62-1 | 10g |
$8357.0 | 2023-06-03 | ||
Enamine | EN300-1859803-0.5g |
methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoate |
666740-62-1 | 0.5g |
$1866.0 | 2023-09-18 | ||
Enamine | EN300-1859803-5.0g |
methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoate |
666740-62-1 | 5g |
$5635.0 | 2023-06-03 | ||
Enamine | EN300-1859803-0.1g |
methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoate |
666740-62-1 | 0.1g |
$1711.0 | 2023-09-18 | ||
Enamine | EN300-1859803-0.25g |
methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoate |
666740-62-1 | 0.25g |
$1789.0 | 2023-09-18 | ||
Enamine | EN300-1859803-2.5g |
methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoate |
666740-62-1 | 2.5g |
$3809.0 | 2023-09-18 | ||
Enamine | EN300-1859803-1g |
methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoate |
666740-62-1 | 1g |
$1944.0 | 2023-09-18 | ||
Enamine | EN300-1859803-10g |
methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoate |
666740-62-1 | 10g |
$8357.0 | 2023-09-18 | ||
Enamine | EN300-1859803-1.0g |
methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoate |
666740-62-1 | 1g |
$1944.0 | 2023-06-03 |
methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoate 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoateに関する追加情報
Recent Advances in the Study of Methyl (3S)-3-Hydroxy-3-(thiophen-3-yl)propanoate (CAS: 666740-62-1)
Methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoate (CAS: 666740-62-1) is a chiral ester compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug synthesis and medicinal chemistry. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and metabolic disorders. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic pathways, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoate is its application in the synthesis of gamma-aminobutyric acid (GABA) analogs. GABA is a major inhibitory neurotransmitter in the central nervous system, and its analogs are widely used in the treatment of epilepsy, anxiety, and other neurological conditions. Recent research has demonstrated that the chiral center and thiophene moiety in this compound can be leveraged to enhance the binding affinity and selectivity of GABA analogs, thereby improving their therapeutic efficacy.
In addition to its role in GABA analog synthesis, methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoate has also been investigated for its potential as a building block in the development of novel anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study highlighted the compound's ability to modulate COX-2 activity without affecting the constitutive COX-1 enzyme, suggesting a favorable safety profile for potential clinical use.
The synthetic methodologies for producing methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoate have also seen significant improvements. Recent work has focused on asymmetric catalytic hydrogenation and enzymatic resolution techniques to achieve high enantiomeric purity. A 2022 study in Organic Letters described a novel biocatalytic approach using engineered ketoreductases, which achieved >99% enantiomeric excess (ee) and high yield under mild reaction conditions. This advancement is particularly important for scaling up production while maintaining the compound's chiral integrity, a critical factor in pharmaceutical applications.
Despite these promising developments, challenges remain in the widespread adoption of methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoate in drug development. Issues such as metabolic stability, bioavailability, and potential toxicity of its derivatives require further investigation. Ongoing research is exploring structural modifications to address these limitations while preserving the compound's bioactive properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinically viable therapeutics.
In conclusion, methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoate (CAS: 666740-62-1) represents a versatile and promising scaffold in chemical biology and drug discovery. Its applications in GABA analog synthesis, anti-inflammatory agent development, and other therapeutic areas underscore its potential to address unmet medical needs. Continued research into its synthetic optimization and biological evaluation will be crucial for unlocking its full therapeutic potential.
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